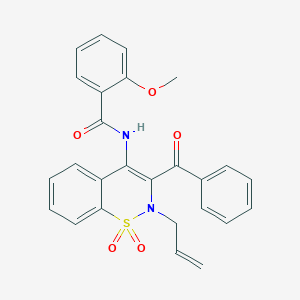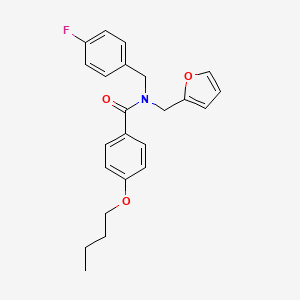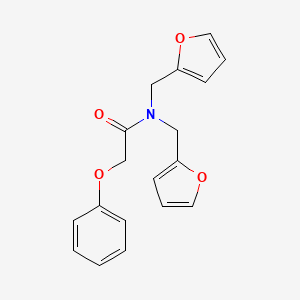![molecular formula C20H15BrO3 B14991847 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B14991847.png)
3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a furochromene core
Preparation Methods
The synthesis of 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves the reaction of chalcone precursors with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate (K₂CO₃). This reaction can be carried out under conventional heating, ultrasound, or microwave irradiation, with microwave irradiation being the most efficient method due to shorter reaction times and higher yields .
Chemical Reactions Analysis
3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various microbial strains and cancer cells.
Biological Studies: It is used in studies investigating the effects of synthetic compounds on biological systems, including neurotoxicity and oxidative stress.
Material Science: The compound’s unique structure makes it a candidate for the development of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to altered neurotransmission. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cell viability .
Comparison with Similar Compounds
3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one can be compared to other similar compounds such as:
3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: This compound shares the bromophenyl group but differs in the presence of a hydroxy group and a different chromene core.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains a bromophenyl group and an isoxazole ring, making it structurally similar but with different chemical properties.
Properties
Molecular Formula |
C20H15BrO3 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-ethyl-4-methylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H15BrO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
InChI Key |
YJGHRLBKGYGUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14991774.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B14991780.png)

![N-[4-(acetylamino)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991791.png)

![ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14991809.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14991827.png)

![methyl [3-(4-fluorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B14991833.png)

![ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14991857.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14991863.png)
![7-(2,3-dihydroxypropyl)-1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14991871.png)
![2-(3-methoxypropyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14991876.png)
